molecular formula C14H17NO4S B2981492 (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 1934583-18-2

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B2981492
CAS RN: 1934583-18-2
M. Wt: 295.35
InChI Key: WNWCHQMTCOQLPO-UHFFFAOYSA-N
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Description

“(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C14H17NO4S . It has a molecular weight of 295.35 . The compound is canonicalized and has a complexity of 459 . It has 4 rotatable bonds, 0 hydrogen bond donors, and 5 hydrogen bond acceptors . The topological polar surface area is 84.8 and it has 20 heavy atoms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This code provides a unique representation of the molecule’s structure. The compound has a tetrahydro-2H-pyran ring attached to a methyl group, which is further attached to a 4-methylbenzenesulfonate group . The cyanide group is attached to the 4th carbon of the tetrahydro-2H-pyran ring .


Physical And Chemical Properties Analysis

“(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate” is a solid at room temperature . It has an XLogP3-AA value of 1.5, which is a measure of its lipophilicity . The exact mass and monoisotopic mass of the compound are both 295.08782920 .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research focuses on the synthesis and chemical properties of related compounds, such as the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization, indicating the role of catalysts and water addition in achieving selective synthesis (Vyskočilová et al., 2016). Additionally, the study of 3-De­oxy-1,2-O-isopropyl­idene-3-C-methyl-5-O-(p-tolyl­sulfon­yl)-d-ribofuran­ose explores its structural properties, including conformation and intermolecular interactions (Armas et al., 2007).

Mechanofluorochromic Properties

Research into the polymorphism and mechanofluorochromism of D-π-A asymmetric 4H-pyran derivatives, exhibiting aggregation-induced emission properties, highlights the potential for developing novel materials with responsive optical properties (Wang et al., 2019).

Catalytic Applications

The Brønsted Acidic Ionic Liquid-Catalyzed regioselective synthesis of Pyrazolopyrimidines demonstrates the utilization of specific ionic liquids as effective catalysts for organic synthesis, showcasing the potential for environmentally benign and efficient chemical processes (Singsardar et al., 2018).

Molecular and Structural Analysis

The experimental IR, Raman, and ab initio molecular orbital study of the 4-methylbenzenesulfonate anion provides detailed insights into its geometric and vibrational properties, essential for understanding its interactions and reactivity in various chemical environments (Ristova et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-cyanooxan-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-12-2-4-13(5-3-12)20(16,17)19-11-14(10-15)6-8-18-9-7-14/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCHQMTCOQLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

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